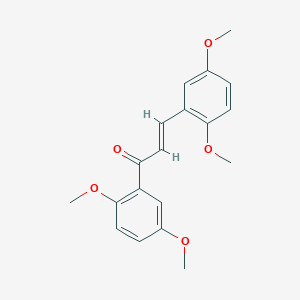

(2E)-1,3-Bis(2,5-dimethoxyphenyl)prop-2-en-1-one

Description

(2E)-1,3-Bis(2,5-dimethoxyphenyl)prop-2-en-1-one is a chalcone derivative characterized by two 2,5-dimethoxyphenyl groups connected via an α,β-unsaturated ketone (prop-2-en-1-one) backbone. The E-configuration of the double bond in the enone system is critical for maintaining planarity and conjugation, which influence electronic properties and biological activity.

Properties

IUPAC Name |

(E)-1,3-bis(2,5-dimethoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O5/c1-21-14-6-9-18(23-3)13(11-14)5-8-17(20)16-12-15(22-2)7-10-19(16)24-4/h5-12H,1-4H3/b8-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAWMOEGTGGJXCG-VMPITWQZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C=CC(=O)C2=C(C=CC(=C2)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)OC)/C=C/C(=O)C2=C(C=CC(=C2)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (2E)-1,3-Bis(2,5-dimethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,5-dimethoxybenzaldehyde and acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions. The product is then purified by recrystallization or column chromatography.

Chemical Reactions Analysis

(2E)-1,3-Bis(2,5-dimethoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.

Substitution: The methoxy groups on the phenyl rings can undergo nucleophilic substitution reactions, where they can be replaced by other substituents such as halogens or amines.

Scientific Research Applications

The applications of (2E)-1,3-Bis(2,5-dimethoxyphenyl)prop-2-en-1-one, a chalcone derivative, are currently limited in documented scientific literature. Chalcones, which are 1,3-bis-aromatic-prop-2-en-1-ones, have a wide range of biological activities, and are used in pharmaceutical compositions .

Scientific Research Applications

Chalcones and dihydrochalcones have shown promise in treating and preventing several serious diseases . These include:

- Conditions related to the harmful effects of inflammatory cytokines

- Conditions involving infection by Helicobacter species

- Conditions involving viral infections

- Neoplastic disorders

- Conditions caused by microorganisms or parasites

One study showed that a synthetic chalcone, (2E)-1-(2,5-dimethoxy-phenyl)-3-(1-naphthyl)-2-propene-1-one, induced cell death in human acute leukemia cell lines . It blocked the G2/M phase in NB4, K562, and Kasumi cell lines, the G0/G1 phase in the human T-cell leukemia cell line CEM and the human lung cancer cell line U937, and the S phase in Jurkat cell lines .

Other research highlights the broader applications of chalcones in medicinal chemistry:

- Oxygenated chalcones have been used to treat conditions caused by microorganisms or parasites, such as Leishmania, Plasmodia, Eimeria, and intracellular bacteria like Legionella and Mycobacteria .

- Chalcones have been investigated for their structural, vibrational, electrochemical, and antibiotic activities .

- Novel chalcones and dihydrochalcones with advantageous substitution patterns can be used as drug substances .

Mechanism of Action

The mechanism by which (2E)-1,3-Bis(2,5-dimethoxyphenyl)prop-2-en-1-one exerts its effects is primarily through the inhibition of specific enzymes. For example, it has been shown to inhibit thymidylate synthase, an enzyme crucial for DNA biosynthesis. This inhibition disrupts the replication of cancer cells, leading to their death. The compound’s interaction with the enzyme involves binding to the active site, thereby preventing the enzyme from catalyzing its normal reaction.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The target compound is compared to three key analogs (Table 1):

Table 1: Structural Comparison of Chalcone Derivatives

Key Observations:

Hydroxyl groups in NSC-43319 may improve hydrogen-bonding interactions with biological targets but reduce lipophilicity compared to methoxy-substituted analogs .

Physicochemical and Crystallographic Properties

Molecular Packing and Hydrogen Bonding:

- Crystal Structure : The compound (2E)-3-(3-bromo-4-fluorophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one () exhibits a dihedral angle of 15.2° between aromatic rings, suggesting moderate conjugation. This is comparable to the near-planar arrangement expected in the target compound due to symmetric substitution .

- Hirshfeld Surface Analysis : Methoxy and halogen substituents influence intermolecular interactions, with methoxy groups contributing to C–H···O hydrogen bonds, as seen in related chalcone derivatives .

Solubility and Bioavailability:

- Increased methoxy substitution (e.g., target compound vs.

Biological Activity

(2E)-1,3-Bis(2,5-dimethoxyphenyl)prop-2-en-1-one, also known as a chalcone derivative, has garnered attention for its diverse biological activities. This compound is characterized by its unique structure featuring two 2,5-dimethoxyphenyl groups attached to a propenone backbone. The following sections will detail its biological activities, mechanisms of action, and relevant research findings.

- Molecular Formula : C19H20O4

- Molecular Weight : 320.36 g/mol

- CAS Number : 38099-78-4

Biological Activities

-

Anticancer Properties

- Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The compound's mechanism involves the inhibition of thymidylate synthase, a key enzyme in DNA synthesis, which disrupts cancer cell proliferation .

- Antimicrobial Activity

- Anti-inflammatory Effects

The biological effects of this compound are primarily attributed to its ability to interact with specific enzymes and cellular pathways:

- Enzyme Inhibition : The compound inhibits thymidylate synthase and other enzymes involved in nucleotide synthesis.

- Induction of Apoptosis : It promotes apoptosis in cancer cells by activating caspases and altering cell cycle progression.

- Modulation of Signaling Pathways : It may affect various signaling pathways related to inflammation and cell survival .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study conducted on the effects of this compound on MDA-MB-231 breast cancer cells reported a significant reduction in cell viability at concentrations above 10 µM. The compound induced apoptosis as evidenced by increased caspase activity and morphological changes in treated cells .

Case Study: Antimicrobial Activity

In another study evaluating the antimicrobial properties of this compound, it was found to inhibit the growth of Staphylococcus aureus and Candida albicans at concentrations as low as 20 µg/mL. The mechanism was linked to disruption of cell membrane integrity and inhibition of biofilm formation.

Q & A

[Basic] What are the key considerations in synthesizing (2E)-1,3-Bis(2,5-dimethoxyphenyl)prop-2-en-1-one with high stereochemical purity?

The Claisen-Schmidt condensation is a primary method, requiring precise control of reaction conditions:

- Use stoichiometric equivalents of substituted acetophenone and aldehyde precursors.

- Optimize pH (acidic or basic catalysts) and temperature (60–80°C) to favor the (E)-isomer.

- Purify via column chromatography and confirm stereochemistry using NOESY NMR or single-crystal XRD .

[Basic] How can spectroscopic methods validate the structural integrity of this compound?

A multi-technique approach is critical:

- 1H/13C NMR : Identify methoxy protons (δ 3.7–3.9 ppm) and α,β-unsaturated ketone protons (δ 6.5–7.8 ppm).

- IR Spectroscopy : Confirm carbonyl stretch (~1650–1680 cm⁻¹) and aryl C-O-C vibrations (~1250 cm⁻¹).

- XRD : Resolve bond lengths (e.g., C=O ~1.22 Å) and dihedral angles between aromatic planes .

[Advanced] What advanced computational methods predict electronic properties, and how do they align with experimental data?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level can:

- Calculate HOMO-LUMO gaps to predict reactivity (e.g., electron-withdrawing effects of methoxy groups).

- Simulate UV-Vis spectra and compare with experimental λmax values.

- Validate results by matching calculated vs. experimental IR/NMR shifts .

[Advanced] How can researchers resolve discrepancies between theoretical HOMO-LUMO gaps and experimental spectroscopic data?

- Adjust computational parameters: Include solvent effects (PCM model) and higher basis sets.

- Cross-validate with Time-Dependent DFT (TD-DFT) for electronic transitions.

- Reconcile outliers by examining crystal packing effects (e.g., π-π stacking in XRD data) .

[Basic] What standardized protocols assess antimicrobial activity for this compound?

- Agar Dilution : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at 50–200 µg/mL.

- Broth Microdilution : Determine Minimum Inhibitory Concentration (MIC) using CLSI guidelines.

- Moderate activity (MIC ~100 µg/mL) suggests potential for structural optimization .

[Advanced] How do crystallographic techniques elucidate intermolecular interactions affecting solid-state packing?

- Single-Crystal XRD : Resolve C-H···O and π-π interactions (3.5–4.0 Å) between methoxy groups and aromatic rings.

- Hirshfeld Surface Analysis : Quantify contributions of van der Waals forces (≥60%) and hydrogen bonds (≤15%).

- Compare with DFT-optimized gas-phase structures to identify packing-driven distortions .

[Advanced] What catalytic strategies enhance synthesis efficiency for α,β-unsaturated ketones?

- Palladium-Catalyzed Coupling : Employ Pd(OAc)₂ with ligands (e.g., PPh₃) for cross-coupling of aryl halides.

- Acid/Base Catalysis : Use NaOH in ethanol for Claisen-Schmidt condensation (yield ~70–80%).

- Monitor reaction progress via TLC to minimize byproducts (e.g., cis-isomers) .

[Advanced] How can structural modifications optimize bioactivity while maintaining stability?

- Introduce electron-withdrawing groups (e.g., -Cl at para positions) to enhance electrophilicity.

- Replace methoxy with bulky substituents (e.g., tert-butyl) to improve lipid membrane penetration.

- Validate stability via accelerated degradation studies (40°C/75% RH for 4 weeks) .

[Basic] What purification techniques ensure high-purity yields of the target compound?

- Column Chromatography : Use silica gel with hexane:ethyl acetate (4:1) to separate (E)/(Z) isomers.

- Recrystallization : Employ ethanol or dichloromethane-hexane mixtures for crystal formation.

- Confirm purity via HPLC (≥95% area) and melting point analysis .

[Advanced] How do substituent positions influence the compound’s photophysical properties?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.